molecular formula C7H11N3O3 B3225119 (1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol CAS No. 1245772-03-5

(1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol

Cat. No. B3225119
CAS RN: 1245772-03-5
M. Wt: 185.18
InChI Key: DCBRVIWTJDIVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of pyrazole-based compounds typically includes one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These atoms are capable of coordinating to a metal, which is a characteristic feature of these compounds .


Chemical Reactions Analysis

Pyrazole-based compounds have been found to exhibit excellent catalytic activities in various reactions, such as the oxidation of catechol to o-quinone . The type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts can all impact the catalytic activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole-based compounds can vary significantly. Some compounds exhibit excellent thermal stabilities with decomposition temperatures ranging from 171 to 270 °C, high densities (1.61–2.92 g cm −3), and high positive heats of formation (630.4–1275.2 kJ mol −1) .

Mechanism of Action

The mechanism of action of pyrazole-based compounds can vary widely depending on their specific structure and application. For example, some pyrazole-based compounds have been found to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with pyrazole-based compounds can vary widely depending on their specific structure and application. Some compounds are known to be highly reactive and may pose risks if not handled properly .

Future Directions

Given the wide range of applications and biological activities of pyrazole-based compounds, there is significant potential for future research in this area. This could include the development of new synthesis methods, the exploration of new applications, and the investigation of the mechanisms of action of these compounds .

properties

IUPAC Name

(5-nitro-2-propan-2-ylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-5(2)9-6(4-11)3-7(8-9)10(12)13/h3,5,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBRVIWTJDIVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.